![molecular formula C16H19FN4O B2522874 3-(4-Fluoro-3-methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one CAS No. 2309314-06-3](/img/structure/B2522874.png)
3-(4-Fluoro-3-methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as FMA-VP, and it is a synthetic compound that belongs to the class of cathinones. FMA-VP is a popular research chemical due to its potential use as a psychoactive substance, and it has been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of FMA-VP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which is believed to be responsible for its stimulant properties. Additionally, FMA-VP has been shown to activate the alpha-2 adrenergic receptor, which is believed to be responsible for its anxiolytic properties.
Biochemical and Physiological Effects:
FMA-VP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which is consistent with its stimulant properties. Additionally, FMA-VP has been shown to increase the release of dopamine and norepinephrine in the brain, which is believed to be responsible for its psychoactive effects. FMA-VP has also been shown to decrease anxiety in animal studies, which is consistent with its anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
FMA-VP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for researchers. Additionally, FMA-VP has been extensively studied, which means that there is a large body of scientific literature available on its properties and effects. However, one limitation is that FMA-VP is a synthetic compound, which means that its effects may not be representative of naturally occurring compounds. Additionally, FMA-VP has not been extensively studied in humans, which means that its effects in humans are not well-understood.
Orientations Futures
There are a number of future directions for research on FMA-VP. One area of research could be to further explore its potential use as a psychoactive substance. Additionally, more research could be done to understand the mechanism of action of FMA-VP and its effects on the brain. Further studies could also be done to understand the long-term effects of FMA-VP use and to determine its safety profile. Finally, FMA-VP could be studied for its potential use in the treatment of anxiety disorders or as a cognitive enhancer.
Méthodes De Synthèse
The synthesis of FMA-VP involves the reaction of 3-(triazol-1-ylmethyl)azetidine with 4-fluoro-3-methylbenzaldehyde in the presence of a reducing agent. The resulting product is then treated with propionic anhydride to produce the final compound. The synthesis method has been well-documented in scientific literature and has been used by researchers to produce FMA-VP for their experiments.
Applications De Recherche Scientifique
FMA-VP has been extensively studied for its potential use as a psychoactive substance. It is believed to have stimulant properties, and it has been shown to increase dopamine and norepinephrine levels in the brain. Additionally, FMA-VP has been shown to have anxiolytic properties, and it has been studied for its potential use in the treatment of anxiety disorders. FMA-VP has also been studied for its potential use as a cognitive enhancer, and it has been shown to improve memory and learning in animal studies.
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-12-8-13(2-4-15(12)17)3-5-16(22)20-9-14(10-20)11-21-7-6-18-19-21/h2,4,6-8,14H,3,5,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDCOGCJMEPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)CN3C=CN=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.